![molecular formula C9H8BrNO4 B8027399 Methyl 2-(4-bromo-3-nitrophenyl)acetate](/img/structure/B8027399.png)
Methyl 2-(4-bromo-3-nitrophenyl)acetate
Overview
Description
Methyl 2-(4-bromo-3-nitrophenyl)acetate is a useful research compound. Its molecular formula is C9H8BrNO4 and its molecular weight is 274.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Arcyriacyanin-type Alkaloids : The reaction of N-protected 3-bromo-4-(indol-3-yl)maleimide with methyl (2-nitrophenyl)acetates in the presence of base can lead to the formation of condensed cycloheptatriene derivatives. These derivatives can be transformed into arcyriacyanin-type alkaloids, which are notable for their structural uniqueness and potential biological activities (Mayer et al., 2004).
Construction of Nitroaromatic Systems : Methyl 4-nitro-3-oxobutyrate, prepared by substituting 4-bromo-3-oxobutyrate enol ether or enol acetate derivatives with nitrite, demonstrates the potential of these compounds in creating highly substituted nitroaromatic systems. These systems are significant in organic synthesis and pharmaceutical chemistry (Duthaler, 1983).
Assay of β-Glucuronidase Activity : ρ-Nitrophenyl β-D-glucosiduronic acid, synthesized using similar compounds, is proposed as a substrate for assaying β-glucuronidase activity. This application is vital in biochemical assays and the study of enzyme activities (Kato et al., 1960).
Kinetic Studies of Reactions : The reactions of p-nitrophenyl acetate with various substituted triazines have been kinetically investigated. These studies provide insights into reaction mechanisms and rates, important for understanding chemical interactions and synthesis (Konakahara et al., 1988).
Decarboxylative Coupling for Synthesis : Palladium-catalyzed decarboxylative cross-coupling of potassium 2- and 4-nitrophenyl acetates with aryl chlorides and bromides has been developed. This method is useful for preparing diverse 1,1-diaryl methanes and their derivatives, which are significant in medicinal chemistry and material science (Shang et al., 2011).
properties
IUPAC Name |
methyl 2-(4-bromo-3-nitrophenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)5-6-2-3-7(10)8(4-6)11(13)14/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEWRZPCGJDZIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-bromo-3-nitrophenyl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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